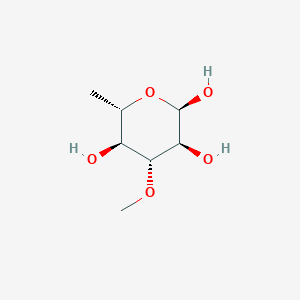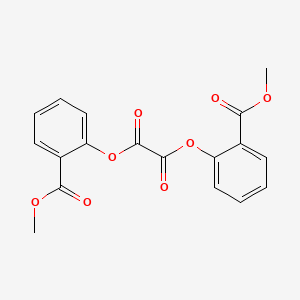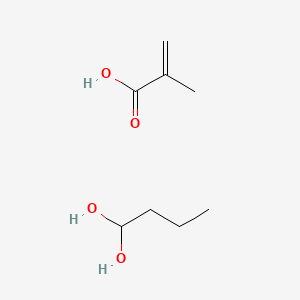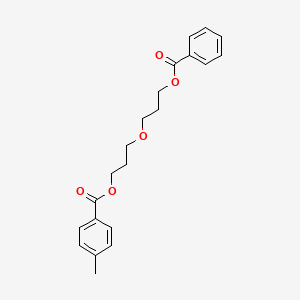
alpha-L-Thevetose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-Thevetose is a naturally occurring deoxy sugar, specifically a 6-deoxy-3-O-methyl-L-glucoseThis compound is known for its role in the biological activity of these glycosides, which have significant medicinal properties, particularly in the treatment of heart conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Thevetose typically involves the selective methylation and deoxygenation of glucose derivatives. One common method starts with L-glucose, which undergoes a series of reactions including protection of hydroxyl groups, selective methylation at the 3-position, and subsequent deoxygenation at the 6-position. The reaction conditions often involve the use of protecting groups such as acetals and reagents like methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources like Thevetia peruviana involves processes such as solvent extraction, purification through chromatography, and crystallization. These methods ensure the isolation of this compound in its pure form for further use in research and medicinal applications .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-L-Thevetose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like methyl iodide (CH3I) and acetyl chloride (CH3COCl) are used for methylation and acetylation reactions, respectively.
Major Products
The major products formed from these reactions include various methylated and acetylated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Alpha-L-Thevetose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the study of glycosides and their derivatives.
Biology: Research on this compound helps in understanding the metabolic pathways and enzymatic processes involving deoxy sugars.
Medicine: The compound is crucial in the study of cardiac glycosides, which are used in the treatment of heart diseases. .
Mécanisme D'action
The mechanism of action of alpha-L-Thevetose is primarily linked to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentration, enhancing cardiac muscle contraction. The molecular targets include the alpha-subunit of the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-L-Rhamnose: Another deoxy sugar with similar structural properties but different biological activities.
Alpha-L-Fucose: A deoxy sugar involved in various biological processes, including cell signaling and immune response.
Alpha-L-Methyl-Fucose: A methylated derivative of fucose with distinct chemical properties.
Uniqueness of Alpha-L-Thevetose
This compound is unique due to its specific methylation pattern and its role in the activity of cardiac glycosides. Unlike other deoxy sugars, it is directly involved in the pharmacological effects of these glycosides, making it a compound of significant interest in medicinal chemistry .
Propriétés
Numéro CAS |
911455-52-2 |
|---|---|
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6S)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4-,5-,6+,7+/m0/s1 |
Clé InChI |
OEKPKBBXXDGXNB-YPPKRKOXSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)


![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)






